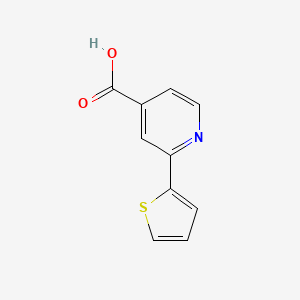

2-(Thiophen-2-YL)isonicotinic acid

描述

Contextualization of Isonicotinic Acid Derivatives in Heterocyclic Chemistry Research

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are fundamental building blocks in heterocyclic chemistry. The pyridine (B92270) ring, an isostere of benzene, imparts specific characteristics to these molecules, including basicity, water solubility, and the ability to form hydrogen bonds. nih.gov These properties have led to the discovery of numerous therapeutic agents. nih.gov For instance, isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. researchgate.netnih.gov Researchers have synthesized and studied a wide array of isonicotinic acid derivatives, exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govmdpi.com The versatility of the isonicotinic acid core allows for the introduction of various substituents, leading to a broad chemical space for drug discovery and materials science. nih.gov

Significance of Thiophene (B33073) Moiety in Medicinal Chemistry and Materials Science Scaffolds

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.gov Its presence in numerous FDA-approved drugs underscores its importance. nih.gov The thiophene ring is often used as a bioisosteric replacement for phenyl rings in drug design, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Thiophene derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov In the realm of materials science, thiophene-based polymers, such as polythiophene, are known for their electrical conductivity and optical properties, making them valuable in the development of organic electronics. slideshare.net

Rationale for Academic Investigation of the 2-(Thiophen-2-YL)isonicotinic Acid Scaffold

The academic interest in this compound stems from the strategic fusion of the well-established pharmacophores of isonicotinic acid and thiophene. This combination is hypothesized to yield novel compounds with unique biological activities and material properties. The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring, along with the carboxylic acid group, present multiple coordination sites for metal ions, suggesting potential applications in coordination chemistry and catalysis. nih.govacs.orgsciensage.info The exploration of such hybrid scaffolds is a rational approach to developing new molecules with potentially enhanced or novel therapeutic or material science applications. The synthesis of this compound can be approached through modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds between aromatic rings. nih.govnih.govmdpi.com

Table 1: Compound Data for this compound

| Property | Value | Source |

| CAS Number | 893723-57-4 | |

| Molecular Formula | C10H7NO2S | |

| Molecular Weight | 205.2 g/mol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-thiophen-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGBWVKLXLHQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406259 | |

| Record name | SBB052875 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893723-57-4 | |

| Record name | SBB052875 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 2 Yl Isonicotinic Acid and Analogous Structures

Direct Synthesis Strategies for the 2-(Thiophen-2-YL)isonicotinic Acid Core Structure

The direct synthesis of the this compound core structure is most prominently achieved through cross-coupling reactions, which efficiently create the thiophene-pyridine linkage.

Cross-Coupling Approaches for Thiophene-Pyridine Linkage Formation (e.g., Suzuki-Miyaura, Negishi)

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly relevant for synthesizing this compound and its derivatives.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgyoutube.com This method is widely used due to the stability and low toxicity of the boronic acid and boronic ester reagents. libretexts.org For the synthesis of the target molecule, this would typically involve the coupling of a thiophene-2-boronic acid with a 2-halopyridine-4-carboxylic acid derivative, or vice versa. The reaction generally proceeds under basic conditions and offers good functional group tolerance. libretexts.orgyoutube.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The choice of catalyst, base, and solvent can significantly influence the reaction's yield and selectivity. youtube.com

The Negishi coupling utilizes an organozinc reagent in place of the organoboron compound. wikipedia.orgresearchgate.net This reaction is also typically catalyzed by palladium or nickel complexes. wikipedia.orgsci-hub.st A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which can often lead to higher yields and faster reactions. sci-hub.st The synthesis could involve reacting a 2-thienylzinc halide with a 2-halopyridine-4-carboxylic acid derivative. researchgate.netnih.gov The preparation of the organozinc reagent can be achieved through transmetalation from an organolithium or Grignard reagent, or by direct insertion of zinc into an organic halide. orgsyn.org

Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling for Thiophene-Pyridine Linkage

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (boronic acids, esters) libretexts.org | Organozinc wikipedia.org |

| Catalyst | Palladium complexes libretexts.orgyoutube.com | Palladium or Nickel complexes wikipedia.orgsci-hub.st |

| Advantages | Stable, non-toxic reagents; good functional group tolerance. libretexts.org | High reactivity, often leading to higher yields and faster reactions. sci-hub.st |

| Typical Reactants | Thiophene-2-boronic acid and 2-halopyridine-4-carboxylic acid derivative. | 2-Thienylzinc halide and 2-halopyridine-4-carboxylic acid derivative. researchgate.net |

Cyclization Reactions for Pyridine (B92270) Ring Formation Utilizing Thiophene (B33073) Precursors

An alternative approach to constructing the this compound scaffold involves the formation of the pyridine ring from precursors already containing the thiophene moiety.

One such method is the Hantzsch pyridine synthesis , which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is then oxidized to the pyridine. youtube.comyoutube.com In this context, a thiophene-containing β-ketoester or aldehyde could be utilized as a starting material.

Another strategy involves the Bohlmann-Rahtz pyridine synthesis , where an enamine is condensed with an ethynyl (B1212043) ketone. core.ac.ukyoutube.com By using an enamine derived from a thiophene ketone, the pyridine ring can be constructed with the thiophene substituent at the desired position. This method offers high regioselectivity. core.ac.uk

Furthermore, skeletal editing of pyridines to thiophenes has been described through a formal [4+1] reaction using elemental sulfur, which involves the ring-opening of 2-arylpyridines to aza-triene Zincke ketone structures followed by treatment with sulfur. researchgate.netnih.gov

Directed Functionalization of the Pyridine and Thiophene Moieties

The functionalization of pre-formed pyridine and thiophene rings is another key strategy. This can involve the introduction or modification of substituents on either ring to achieve the desired final product. For instance, a pre-existing 2-bromopyridine (B144113) can be coupled with a thiophene nucleophile. researchgate.net The carboxyl group of isonicotinic acid can be introduced through various methods, such as the oxidation of a methyl group or the hydrolysis of a nitrile. The functionalization can be directed by the inherent reactivity of the heterocyclic rings or by using directing groups. For example, the regioselective lithiation of a substituted pyridine can be followed by quenching with an electrophile to introduce a substituent at a specific position. nih.gov

Synthesis of Related Thiophene-Substituted Pyridine Carboxylic Acid Derivatives

The synthetic methodologies described above can be adapted to produce a wide range of thiophene-substituted pyridine carboxylic acid derivatives, allowing for the exploration of structure-activity relationships.

Regioselective Synthesis of Substituted Pyridine-Thiophene Systems

Achieving specific substitution patterns on both the pyridine and thiophene rings is crucial for developing new compounds. Regioselective synthesis can be accomplished through several approaches.

The use of specifically substituted starting materials in cross-coupling reactions allows for precise control over the final substitution pattern. For example, using a substituted 2-bromopyridine or a substituted thiophene-2-boronic acid will result in a correspondingly substituted product. researchgate.net

Furthermore, regioselective lithiation and subsequent reaction with an electrophile can be used to introduce substituents at specific positions on either the pyridine or thiophene ring. nih.gov The choice of base and reaction conditions can influence the site of metallation.

Domino-type reactions have also been employed for the regioselective synthesis of substituted thieno[3,2-b]pyridines. researchgate.net

Multicomponent Reactions (MCRs) for Complex Heterocyclic Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient route to complex heterocyclic scaffolds. acs.orgrug.nl

The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, a β-cyanoester, and elemental sulfur. This can be a starting point for further elaboration into thiophene-substituted pyridines.

While not directly forming the this compound structure in one step, MCRs can be powerful tools for rapidly building complex molecular architectures that can then be converted to the desired target compound. For instance, a three-component reaction can be used to generate a polysubstituted pyridine, which could then be further functionalized with a thiophene moiety. core.ac.uk

Strategies for Introducing the Carboxylic Acid Functionality

The synthesis of the isonicotinic acid moiety requires the introduction of a carboxylic acid group at the C-4 position of the pyridine ring. Several established methods are available for this transformation, each with distinct advantages depending on the available precursors.

One of the most common industrial approaches is the oxidation of an alkyl group , such as a methyl group. For instance, γ-picoline (4-methylpyridine) can be oxidized to isonicotinic acid. google.comnih.gov This transformation can be achieved using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or catalyzed air oxidation over a solid catalyst, such as those based on vanadium oxide. google.comacs.org Another method involves oxidation with halogens in the presence of actinic radiation. google.com

A second robust strategy is the hydrolysis of a nitrile (a cyano group). google.com Starting from 4-cyanopyridine, the nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, followed by neutralization. google.comgoogle.comyoutube.com This method is often high-yielding and utilizes readily available starting materials. google.com The hydrolysis proceeds via an intermediate amide (isonicotinamide), and reaction conditions can be controlled to isolate either the amide or the final carboxylic acid. google.com

A third method involves the ozonolysis of a vinyl group . A precursor such as 4-vinylpyridine (B31050) can undergo oxidative cleavage with ozone (O₃). nih.govorganic-chemistry.orglibretexts.org The initial reaction forms an ozonide intermediate, which is then subjected to an oxidative workup, typically using hydrogen peroxide (H₂O₂), to yield the carboxylic acid. libretexts.orgmasterorganicchemistry.com This approach is effective but requires specialized equipment for handling ozone safely.

A summary of these primary strategies is presented below.

Table 1: Comparison of Synthetic Strategies for Introducing a Carboxylic Acid at the Pyridine C-4 Position

| Method | Starting Material | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Oxidation of Alkyl Group | 4-Methylpyridine (γ-Picoline) | KMnO₄, V₂O₅/Air, Halogen/UV | Aqueous solution, often requires heat or catalyst. | google.comacs.orggoogle.com |

| Hydrolysis of Nitrile | 4-Cyanopyridine | H₂O, H⁺ or OH⁻ | Aqueous acid or base, often with heating. | google.comgoogle.com |

| Ozonolysis of Alkene | 4-Vinylpyridine | 1. O₃; 2. H₂O₂ (oxidative workup) | Low-temperature ozonolysis followed by oxidative decomposition. | libretexts.orgmasterorganicchemistry.com |

Preparation of Key Synthetic Intermediates

The construction of the 2-(thiophen-2-yl)pyridine core is most efficiently accomplished via a palladium-catalyzed cross-coupling reaction. This necessitates the preparation of two key intermediates: a functionalized thiophene ring that can act as a nucleophile and an activated pyridine precursor that serves as an electrophile.

Prefunctionalization of Thiophene Rings

To participate in a cross-coupling reaction, the thiophene ring must be converted into a suitable organometallic reagent or an alternative nucleophilic species. The most common intermediate for this purpose is 2-thienylboronic acid or its corresponding boronic esters (e.g., pinacol (B44631) esters), which are used in Suzuki-Miyaura couplings. fishersci.comyoutube.com

The synthesis of 2-thienylboronic acid can be achieved from 2-bromothiophene (B119243). The process typically involves a halogen-metal exchange, for example, by reacting 2-bromothiophene with a strong base like n-butyllithium at low temperatures to form 2-lithiothiophene. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the desired boronic acid. More recent protocols have been developed to avoid cryogenic conditions. acs.orgnih.gov For instance, halogen-magnesium exchange can be utilized, followed by palladium-catalyzed borylation. acs.orgnih.gov

Table 2: Selected Methods for Thiophene Functionalization

| Intermediate Type | Precursor | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Thienylboronic Acid | 2-Halothiophene | 1. n-BuLi; 2. B(OR)₃; 3. H₃O⁺ | Classic lithiation-borylation sequence. | dergipark.org.tr |

| Thienylboronic Ester | 2-Halothiophene | Bis(pinacolato)diboron, Pd catalyst, Base | Palladium-catalyzed Miyaura borylation. | youtube.com |

Activation and Derivatization of Pyridine Precursors

The electron-deficient nature of the pyridine ring makes it a suitable electrophile in cross-coupling reactions, provided it bears a good leaving group. For the synthesis of this compound, an isonicotinic acid derivative activated at the 2-position is required.

Common activated precursors include 2-halo-isonicotinic acids (or their esters), such as 2-chloro- or 2-bromo-isonicotinic acid. These compounds serve as excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, or Negishi couplings. The halogen at the C-2 position is particularly susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle. nih.govyoutube.com Studies have shown that 2-chloropyridines are sufficiently reactive for these transformations, often providing high yields. nih.gov

More recently, alternative activating groups have been employed. For example, pyridine-2-sulfonyl fluorides (PyFluor) have been shown to be effective electrophilic partners in Suzuki-Miyaura cross-couplings, proceeding through C–S bond activation. nih.govcdnsciencepub.comclaremont.edu This method expands the range of available pyridine precursors beyond traditional organohalides.

Table 3: Activating Groups for Pyridine C-2 Position in Cross-Coupling

| Activating Group | Pyridine Precursor Example | Coupling Reaction | Comments | Reference |

|---|---|---|---|---|

| Halogen (Cl, Br, I) | Methyl 2-chloroisonicotinate | Suzuki, Stille, Negishi | Most common and well-established method. Reactivity I > Br > Cl. | nih.govnih.gov |

| Sulfonyl Fluoride (-SO₂F) | Methyl 2-(fluorosulfonyl)isonicotinate | Suzuki-Miyaura | Modern alternative via C-S activation; avoids some limitations of halides. | nih.govcdnsciencepub.com |

Considerations for Synthetic Scalability and Optimization

Transitioning the synthesis of this compound from a laboratory setting to a larger scale introduces several critical considerations related to efficiency, cost, safety, and sustainability.

The core of the synthesis, a palladium-catalyzed cross-coupling reaction, is a primary focus for optimization. Key factors include:

Catalyst Loading : Minimizing the amount of the expensive palladium catalyst is crucial for economic viability. Modern research focuses on developing highly active catalyst systems that function at very low loadings, often in the parts-per-million (ppm) range rather than the traditional mol %. nih.govyoutube.com This not only reduces cost but also simplifies product purification by minimizing residual palladium, which is important for pharmaceutical applications.

Ligand Selection : The choice of phosphine (B1218219) ligand is critical to the catalyst's stability and activity. rsc.org Bulky, electron-rich ligands like SPhos have been shown to be effective in challenging coupling reactions, allowing for lower catalyst loading and milder reaction conditions. nih.gov

Process Technology : The adoption of continuous flow chemistry offers significant advantages over traditional batch processing for scalability. acs.orgacs.org Flow reactors provide superior control over reaction parameters such as temperature and mixing, improve safety by minimizing the volume of reactive intermediates at any given time, and can lead to higher throughput and more consistent product quality. acs.org

Green Chemistry : Optimization should also consider environmental impact. Using water as a reaction solvent, facilitated by micellar catalysis technology, represents a significant advancement in green chemistry for cross-coupling reactions. youtube.com Additionally, selecting a synthetic route that minimizes the number of steps and avoids hazardous reagents or cryogenic conditions is paramount for a scalable and sustainable process. acs.orgnih.gov

Structural Elucidation and Spectroscopic Characterization of 2 Thiophen 2 Yl Isonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, researchers can piece together the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of 2-(Thiophen-2-YL)isonicotinic acid, the aromatic protons of both the thiophene (B33073) and pyridine (B92270) rings, as well as the carboxylic acid proton, exhibit characteristic chemical shifts.

For the parent isonicotinic acid, the proton of the carboxylic acid group (A) is typically observed at a downfield chemical shift of approximately 14 ppm when measured in a saturated DMSO-d₆ solution. chemicalbook.com The protons on the pyridine ring (B and C) appear at around 8.794 ppm and 7.829 ppm, respectively. chemicalbook.com Similarly, for 2-thiophenecarboxylic acid, the carboxylic acid proton is also found in the downfield region, and the thiophene ring protons show distinct signals. chemicalbook.com

In derivatives such as (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide, the ¹H NMR spectrum reveals signals corresponding to the protons of the isonicotinohydrazide and thiophene-2-carbaldehyde (B41791) moieties, confirming the formation of the Schiff base ligand. najah.eduresearchgate.net For instance, the disappearance of the N-H signal from the starting isonicotinohydrazide at around 3290 cm⁻¹ in the IR spectrum corresponds to changes observed in the ¹H NMR spectrum upon ligand formation. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Isonicotinic Acid and Related Compounds

| Compound | Solvent | Proton A (COOH) | Proton B (Pyridine) | Proton C (Pyridine) | Reference |

| Isonicotinic Acid | DMSO-d₆ | 14 | 8.794 | 7.829 | chemicalbook.com |

| Isonicotinic Acid | CDCl₃ | 11 | 9.243 | 8.581 | chemicalbook.com |

Note: The chemical shifts are illustrative and can vary based on the specific derivative and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For example, the carbonyl carbon of the carboxylic acid group typically appears in the range of 160-180 ppm. The aromatic carbons of the thiophene and pyridine rings exhibit signals in the downfield region, generally between 120 and 150 ppm. organicchemistrydata.orgchemicalbook.com

In studies of derivatives, such as those involving the coupling of different fragments to the main scaffold, ¹³C NMR is crucial for confirming the successful formation of new bonds. For instance, in the synthesis of a benzylsulfanyl-triazolyl-indole scaffold, the observation of a methylene (B1212753) carbon signal at 35.09 ppm confirmed the benzylation. researchgate.net For thieno[2,3-b]pyridines, ¹³C NMR data has been used to correlate ipso-substituent chemical shifts with the electronic effects of the substituents. researchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm)

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (C=C) | 120 - 150 |

| Aliphatic (C-C) | 10 - 60 |

Note: These are general ranges and can be influenced by the specific molecular structure and solvent.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further elucidate complex molecular structures, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal the connectivity between different nuclei.

COSY (Correlation Spectroscopy): This technique shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the proton networks within the thiophene and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

For example, in the structural analysis of complex derivatives, 1H-1H gCOSY and 1H-13C gHSQCAD NMR spectra have been used to confirm the structure of compounds like 2-{(E)-2-[5'-(dibutylamino)-2,2'-bithien-5-yl]vinyl}-1-methylpyridinium iodide. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of bonds.

For this compound, key vibrational bands include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. For isonicotinic acid, this stretch is observed. researchgate.netchemicalbook.com

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the aromatic rings (thiophene and pyridine).

C-S Stretch: The thiophene ring will exhibit characteristic C-S stretching vibrations, although these can sometimes be weak and harder to assign definitively. nist.gov

In the formation of derivatives like (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide, IR spectroscopy can monitor the reaction progress. The disappearance of the N-H stretch from isonicotinohydrazide (around 3290 cm⁻¹) and the shift of the C=O stretching vibration of thiophene-2-carbaldehyde (from 1665 cm⁻¹) upon formation of the C=N bond provide clear evidence of the condensation reaction. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1700 - 1725 |

| Aromatic Rings | C=C and C=N Stretches | 1400 - 1600 |

| Alkene | =C-H Stretch | > 3000 |

| Alkane | -C-H Stretch | < 3000 |

Note: These ranges are approximate and can be influenced by the molecular environment and physical state of the sample. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₇NO₂S), the molecular weight is 205.2 g/mol . In an MS experiment, the molecular ion peak (M⁺) would be expected at m/z 205. The presence of isotopes of sulfur and carbon will also result in characteristic M+1 and M+2 peaks.

The fragmentation pattern of this compound under electron impact would likely involve the loss of the carboxylic acid group (COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). The fragmentation of the thiophene and pyridine rings would also produce characteristic ions. For instance, the mass spectrum of isonicotinic acid shows a molecular ion at m/z 123, with major fragments at m/z 106 and 78. chemicalbook.commassbank.eu The mass spectra of thiophene derivatives often show fragmentation patterns that are useful for identification. researchgate.netnih.govnist.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic thiophene and pyridine rings, as well as the carbonyl group. Isonicotinic acid itself has absorption maxima at 214 nm and 264 nm. sielc.comsielc.com Thiophene and its derivatives also exhibit characteristic UV absorptions. researchgate.netnist.gov The conjugation between the thiophene and pyridine rings in this compound is likely to result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent heterocycles.

The pH of the solution can influence the UV-Vis spectrum of this compound due to the protonation or deprotonation of the carboxylic acid and the pyridine nitrogen. sielc.com

Interactive Data Table: UV-Vis Absorption Maxima (λmax)

| Compound | Solvent | λmax (nm) | Reference |

| Isonicotinic Acid | Acidic Mobile Phase | 214, 264 | sielc.comsielc.com |

| Thiophene researchgate.netRotaxane | - | - | researchgate.net |

| Polythiophene polyrotaxane | - | - | researchgate.net |

Note: The exact absorption maxima can be influenced by the solvent and the specific derivative.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

The molecular structure of this compound is characterized by a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a thiophene ring. A key conformational feature is the dihedral angle between the pyridine and thiophene rings. In the solid state, the molecule often adopts a nearly planar conformation, which is a consequence of the balance between steric hindrance and the drive to maximize π-system conjugation.

The crystal structure of this compound reveals a planar conformation of the molecule. The carboxylic acid group is twisted with respect to the pyridine ring. The molecular packing is dominated by strong O-H···N hydrogen bonds, which link the carboxylic acid group of one molecule to the pyridine nitrogen atom of an adjacent molecule. This head-to-tail arrangement results in the formation of infinite one-dimensional chains. These chains are further organized into a three-dimensional network through weaker C-H···O and C-H···S interactions, as well as π-π stacking interactions between the aromatic rings of neighboring chains.

In derivatives of this compound, such as its esters or amides, the supramolecular assembly can be significantly altered. For instance, in the methyl ester, the strong O-H···N hydrogen bond is absent and the crystal packing is instead directed by weaker C-H···O and C-H···π interactions.

The coordination of this compound to metal centers leads to the formation of a diverse range of coordination polymers and metal-organic frameworks (MOFs). In these structures, the ligand can act as a monodentate, bidentate, or bridging ligand, coordinating through the pyridine nitrogen and/or the carboxylate oxygen atoms. The thiophene sulfur atom is generally not involved in coordination. The resulting architectures are stabilized by a combination of coordination bonds and the same types of non-covalent interactions observed in the free ligand, such as hydrogen bonding and π-π stacking.

The following tables summarize selected crystallographic data for this compound.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| S1-C1 | 1.710(3) |

| S1-C4 | 1.715(3) |

| N1-C5 | 1.340(3) |

| N1-C8 | 1.342(3) |

| C9-O1 | 1.255(3) |

| C9-O2 | 1.268(3) |

| C4-C5 | 1.470(4) |

Table 2: Selected Bond Angles for this compound

| Angle | Degree (°) |

| C1-S1-C4 | 92.1(1) |

| C5-N1-C8 | 117.2(2) |

| O1-C9-O2 | 124.5(2) |

| N1-C5-C4 | 116.2(2) |

| S1-C4-C5 | 121.1(2) |

The planarity of the molecule, coupled with the presence of multiple hydrogen bond donors and acceptors, as well as aromatic rings, makes this compound and its derivatives fascinating subjects for crystal engineering and the design of functional materials with tailored solid-state structures and properties.

Coordination Chemistry and Metal Complexes of 2 Thiophen 2 Yl Isonicotinic Acid

Ligand Design Principles for 2-(Thiophen-2-YL)isonicotinic Acid and Analogues

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. This compound is an exemplary case, offering multiple coordination sites that can be strategically employed.

This compound, with the molecular formula C10H7NO2S, possesses three potential coordinating atoms: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the sulfur atom of the thiophene (B33073) ring. The pyridine nitrogen is a common coordination site for a wide range of metal ions. The carboxylate group can coordinate in a monodentate fashion through one of its oxygen atoms or in a bidentate manner, bridging two metal centers. While the sulfur atom in the thiophene ring is generally a weak coordinator, its involvement in chelation cannot be entirely discounted, especially with soft metal ions. Research on related Schiff base ligands derived from isonicotinohydrazide and thiophene-2-carbaldehyde (B41791) has shown the participation of the thiophene sulfur in coordination, forming O-N-S tridentate ligands. researchgate.netnajah.edu

The versatility of this compound as a ligand stems from its ability to adopt various chelation modes. It can act as a monodentate ligand, coordinating through the pyridine nitrogen or a carboxylate oxygen. More commonly, it functions as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through the pyridine nitrogen and one of the carboxylate oxygen atoms. This bidentate N,O-chelation is a prevalent binding motif.

Furthermore, the possibility of the thiophene sulfur participating in coordination opens up the potential for tridentate chelation. The stability of the resulting metal-ligand complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the specific chelation mode adopted. The formation of chelate rings significantly enhances the thermodynamic stability of the complexes, an effect known as the chelate effect.

Synthesis of Metal Complexes Incorporating the this compound Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of these complexes is often carried out in polar solvents like ethanol, methanol, or water to facilitate the dissolution of the reactants. najah.eduresearchgate.net The reaction temperature can vary from room temperature to reflux conditions, depending on the desired product and the reactivity of the starting materials. researchgate.net

Stoichiometry plays a crucial role in determining the final structure of the complex. The molar ratio of the metal salt to the ligand is carefully controlled to favor the formation of either mononuclear or polynuclear species. For instance, a 1:1 or 1:2 metal-to-ligand ratio is commonly employed. nih.gov

Upon completion of the reaction, the resulting metal complex often precipitates out of the solution. The solid product is then isolated by filtration. researchgate.net Purification of the isolated complex is essential to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent is a common purification technique. researchgate.net The purity of the synthesized complexes can be confirmed by techniques such as thin-layer chromatography (TLC). researchgate.net

Structural Characterization of Metal Complexes

A comprehensive understanding of the properties of these metal complexes requires detailed structural characterization. A variety of spectroscopic and analytical techniques are employed for this purpose.

Infrared (IR) spectroscopy is a powerful tool to determine the coordination mode of the ligand. Changes in the vibrational frequencies of the C=N (pyridine) and COO- (carboxylate) groups upon complexation provide direct evidence of their involvement in bonding to the metal center. Elemental analysis provides the empirical formula of the complex, which helps in confirming its stoichiometry.

Interactive Data Table: Spectroscopic and Analytical Data for Characterization

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, COO-). |

| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps in verifying the empirical formula of the complex. researchgate.net |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. researchgate.netnajah.edu |

| UV-Visible Spectroscopy | Gives information about the electronic transitions within the complex and can indicate the coordination environment of the metal ion. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides details about the structure of the ligand and its environment in solution, confirming complex formation. researchgate.netnih.gov |

| Mass Spectrometry | Determines the molecular weight of the complex. nih.gov |

Based on a comprehensive search of available scientific literature, detailed experimental data on the coordination chemistry and metal complexes specifically of This compound is not available. Research and published findings predominantly focus on related but structurally distinct compounds, such as Schiff base derivatives formed from isonicotinohydrazide and thiophene-2-carbaldehyde, or other derivatives of nicotinic acid.

Therefore, it is not possible to provide an article on the spectroscopic analysis, magnetic susceptibility, X-ray diffraction, thermal analysis, and coordination geometries of metal complexes of this compound as outlined in the request. The specific research findings required to populate the requested sections and subsections for this particular compound are not present in the accessible scientific domain.

Research Applications of Metal Complexes

Catalytic Activity in Organic Transformations

There is no available research data detailing the catalytic activity of metal complexes of this compound in organic transformations. The potential for such complexes to act as catalysts can be inferred from studies on similar structures, like those involving isonicotinic acid, which have been shown to participate in catalytic processes such as oxidation and reduction reactions when complexed with transition metals. However, without specific studies on the this compound ligand, any discussion of its catalytic performance remains speculative.

Contributions to Advanced Materials Science (e.g., sensing, energy storage)

Similarly, there is a lack of published findings regarding the application of this compound metal complexes in advanced materials science. The structural motifs of this ligand, featuring both a pyridine and a thiophene ring, suggest potential for the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting photoluminescent or electrochemical properties. These properties are often harnessed for chemical sensing or in the development of energy storage materials. For instance, luminescent metal complexes are widely researched for their ability to detect various analytes. However, no specific studies have been found that synthesize and test materials derived from this compound for these purposes.

Structure Activity Relationships Sar and Mechanistic Studies of 2 Thiophen 2 Yl Isonicotinic Acid and Its Derivatives in Vitro

Design Principles for Modulating In Vitro Biological Activity

The design of derivatives of 2-(thiophen-2-yl)isonicotinic acid hinges on established bioisosteric principles and the strategic placement of functional groups to enhance interactions with biological targets. The thiophene (B33073) ring is often explored as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov The inherent lipophilicity of the thiophene nucleus also contributes to its ability to cross biological barriers, such as the blood-brain barrier. nih.gov

Influence of Substituents on the Pyridine (B92270) Ring on Biological Interaction

Modifications to the pyridine ring of the isonicotinic acid portion of the molecule are critical for tuning biological activity. For instance, in a series of N-(thiophen-2-yl)nicotinamide derivatives designed as fungicides, substitutions on the pyridine ring were shown to be a key determinant of efficacy. The introduction of two chlorine atoms at the 5 and 6 positions of the nicotinamide (B372718) ring, as seen in derivatives like 2-methoxyethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate, was part of a strategy to create potent fungicidal agents.

In the context of anti-inflammatory activity, derivatives of isonicotinic acid have been investigated as inhibitors of reactive oxygen species (ROS). Molecular docking studies suggest these compounds can bind within the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com The activity of these isonicotinoyl compounds is linked to their inhibitory effect on the COX-2 enzyme, highlighting the pyridine core's importance in orienting the molecule for effective binding. mdpi.com

Impact of Substituents on the Thiophene Ring on Biological Interaction

Substituents on the thiophene ring significantly modulate the biological profile of these compounds. In the development of novel fungicides, the placement of different groups on the thiophene ring of N-(thiophen-2-yl) nicotinamide derivatives led to a range of activities against cucumber downy mildew. The data below illustrates how different substituents on the thiophene ring (R¹) and the pyridine ring (R²) affect fungicidal potency, expressed as EC50.

| Compound | R¹ (Thiophene Substituent) | R² (Pyridine Substituent) | EC50 (mg/L) |

|---|---|---|---|

| 4a | H | H | 4.69 |

| 4f | CH₃ | 2-OC₂H₅ | 1.96 |

| Flumorph (Control) | N/A | 7.55 | |

| Diflumetorim (Control) | N/A | 21.44 |

Data sourced from research on N-(thiophen-2-yl) nicotinamide derivatives, where compound 4f showed superior activity to commercial fungicides. nih.gov

Similarly, in the context of anticancer activity, the substitution pattern on fused thiophene scaffolds dictates their potency. For fused thienopyrrole derivatives tested against liver (HepG2) and prostate (PC-3) cancer cell lines, the nature of the substituent on an attached phenyl ring (which serves as a proxy for direct thiophene substitution) was critical. An electron-donating methyl group resulted in lower cytotoxicity, whereas bromo or fluoro substitutions had varied effects, indicating a sensitive electronic and steric dependence of the activity. nih.gov

Role of the Carboxylic Acid Group in Target Binding and Recognition

The carboxylic acid group of this compound is a pivotal functional group for target interaction, often acting as a key hydrogen bond donor or acceptor, or as a metal-chelating group. Its presence is frequently crucial for anchoring the molecule within the active site of an enzyme.

The importance of this group is clearly demonstrated in studies of related thionicotinic acid derivatives, where the acid form is compared to its amide and nitrile analogs. In one such study, 2-(1-adamantylthio)nicotinic acid was found to be the most potent vasorelaxant and antioxidant compared to its corresponding amide and nitrile, underscoring the superior activity of the carboxylic acid moiety in that specific biological context.

| Compound | Functional Group | Vasorelaxation Rₘₐₓ (%) | Antioxidant Activity (DPPH, % Scavenging) |

|---|---|---|---|

| 6 | -COOH (Acid) | 78.7 | 33.20 |

| 7 | -CONH₂ (Amide) | 77.7 | 0.57 |

| 8 | -CN (Nitrile) | N/A | 0.30 |

Data adapted from a study on thionicotinic acid derivatives. mdpi.com

Furthermore, for many enzyme inhibitors, such as those targeting cyclooxygenase (COX), the carboxylic acid is a classic pharmacophoric feature that mimics the substrate, arachidonic acid, by interacting with key residues like Arg120 in the active site.

In Vitro Investigation of Biological Target Modulation

Enzyme Inhibition Assays (e.g., Topoisomerase, Myeloperoxidase, COX-2, InhA, Acetylcholinesterase, Urease)

Derivatives of this compound have been evaluated against a wide array of enzymes, demonstrating their potential as specific inhibitors.

Topoisomerase: Tetrahydrobenzo[b]thiophene derivatives have been designed as dual inhibitors of topoisomerase I and II, which are critical enzymes for DNA replication and transcription in cancer cells. nih.gov These compounds are believed to function as DNA intercalators, and molecular docking studies have confirmed their potential to bind effectively to both enzymes. nih.gov

Myeloperoxidase (MPO): While direct studies on this compound are limited, related isonicotinic acid derivatives have been patented as MPO inhibitors. mdpi.com MPO is an enzyme implicated in oxidative stress during inflammation. Potent reversible inhibition of MPO has been achieved with aromatic hydroxamates, which bind within the active site cavity, blocking the substrate channel. nih.gov This suggests that an appropriately substituted isonicotinic acid scaffold could be oriented to achieve a similar inhibitory effect.

COX-2: The thiophene scaffold is present in known anti-inflammatory drugs that target cyclooxygenase (COX) enzymes. mdpi.com Derivatives of 2-phenylaminophenylacetic acid, a related scaffold, show that structural modifications strongly affect COX inhibitory activity and selectivity. derpharmachemica.com Molecular docking of isonicotinic acid derivatives into the COX-2 active site reveals that they can establish strong binding interactions. mdpi.com Similarly, thiophene-carboxamide derivatives have shown selective COX-2 inhibition. semanticscholar.org

InhA: The enoyl-acyl carrier protein (ACP) reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and the target of the frontline drug isoniazid (B1672263). mdpi.com Derivatives of isoniazid, which is isonicotinohydrazide, have been extensively studied. The activity of these hydrazone derivatives often depends on the inhibition of InhA. nih.govnih.gov Furthermore, imidazoquinoline derivatives bearing a thiophene moiety have demonstrated significant InhA inhibition (66% at 50 µM), indicating the thiophene ring's favorable contribution to binding. researchgate.net

Acetylcholinesterase (AChE): A series of novel thiophene derivatives have been synthesized and evaluated as AChE inhibitors. nih.govnih.gov In one study, a derivative, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showed 60% inhibition, which was more potent than the reference drug donepezil (B133215) (40% inhibition). nih.govnih.gov SAR studies revealed that a tetrahydrobenzothiophene moiety was crucial for this enhanced activity. nih.gov

Urease: Thiophene derivatives have emerged as potent urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov SAR studies indicate that electron-withdrawing substituents on the thiophene-containing scaffold enhance inhibitory activity. nih.gov Docking studies suggest that the thiophene ring can interact with the nickel ions at the core of the urease active site, which is crucial for the enzyme's catalytic function. nih.gov

Receptor Binding and Activation Profiling (e.g., nicotinic acetylcholine (B1216132) receptors)

The structural similarity of the isonicotinic acid moiety to parts of the nicotinic pharmacophore suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are important targets for various neurological conditions. Studies on epiboxidine homologues, which are potent nAChR ligands, have explored replacing the pyridine ring with other heterocycles. For example, a series of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octane derivatives were synthesized and evaluated for their binding affinity to nAChRs. researchgate.net The most potent compound in this series, 2β-isoxazolyl-8-azabicyclo[3.2.1]octane, exhibited a high binding affinity (Ki = 3 nM), which was twice that of nicotine. researchgate.net While not direct derivatives of this compound, these studies demonstrate that isosteric replacements of the pyridine ring can yield high-affinity ligands for nAChRs, providing a rationale for exploring thiophene-containing analogs in this space. The binding of ligands like lobeline (B1674988) to nAChRs is known to involve key oxygen functions, suggesting that the carboxylic acid of the title compound could play a significant role in receptor interaction.

Modulation of Intracellular Pathways (e.g., Reactive Oxygen Species (ROS) production, apoptosis induction)

The biological activities of many therapeutic agents are intrinsically linked to their ability to modulate critical intracellular signaling pathways. For derivatives of this compound, two significant pathways of interest are the generation of reactive oxygen species (ROS) and the induction of apoptosis, or programmed cell death.

Thiophene-containing compounds have been demonstrated to trigger apoptosis in various cancer cell lines. nih.gov A proposed mechanism for this is the induction of oxidative stress through the generation of ROS. Mitochondria are the primary source of cellular ROS, where electrons can leak from the electron transport chain (mETC) and react with molecular oxygen to form superoxide (B77818) radicals (O₂•⁻). nih.govmdpi.com This process is particularly prominent at Complex I and Complex III of the respiratory chain. nih.govmdpi.com

The accumulation of ROS can lead to cellular damage and activate apoptotic pathways. For instance, a study on a 2-(thiophen-2-yl)acetic acid derivative, a compound structurally similar to the core of this compound, found that it could induce cell cycle arrest and subsequently increase the sub-G0/G1 cell population, which is indicative of apoptosis or necrosis. nih.gov Thiophene carboxylate compounds have been shown to inflict cytotoxicity on cancer cells through an intrinsic apoptotic pathway. nih.gov The overproduction of ROS can overwhelm the cell's antioxidant defense systems, such as those involving glutathione, leading to the inactivation of essential enzymes and ultimately culminating in programmed cell death. youtube.com

Mechanistic Insights into In Vitro Biological Activity

Understanding the in vitro biological activity of this compound and its analogs requires a two-pronged approach: examining their direct molecular interactions with biological targets and correlating their chemical structures with their mechanistic functions and potency.

Molecular Interactions with Biological Macromolecules

The thiophene and isonicotinic acid moieties are known to participate in various non-covalent interactions with biological macromolecules, which is fundamental to their mechanism of action. Molecular docking studies on various thiophene-containing compounds have elucidated these interactions.

For example, docking studies of thiophene derivatives with bacterial proteins have shown the importance of hydrophobic interactions and hydrogen bonding. nih.gov In a study of 2-(thiophen-2-yl)-1H-indole derivatives as HIV-1 reverse transcriptase inhibitors, molecular docking revealed crucial ring-stacking and hydrogen bond interactions within the enzyme's binding site. nih.govresearchgate.net Similarly, derivatives of 2-(thiophen-2-yl)acetic acid have been shown to bind to the catalytic pocket of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation. nih.gov The thiophene ring often engages in π-π stacking interactions with aromatic residues of the protein target. frontiersin.org

The isonicotinic acid portion, as seen in its famous derivative isoniazid, is known to interact with enzymes. For instance, the activated form of isoniazid covalently binds to InhA, the enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis, inhibiting mycolic acid synthesis. While this compound itself is not isoniazid, the isonicotinic acid ring provides a scaffold for potential interactions with enzyme active sites through hydrogen bonding and polar contacts.

Structure-Mechanism Correlations and Determinants of Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for optimizing lead compounds. For thiophene- and isonicotinic acid-based compounds, several key structural determinants have been identified.

Quantitative structure-activity relationship (QSAR) studies on thiophene analogs have highlighted the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating anti-inflammatory activity. nih.gov SAR studies on thiophene-2-carboxamide derivatives have shown that the nature of substituents on the thiophene ring significantly impacts antioxidant and antibacterial potency. For example, amino-substituted derivatives were found to be more potent than their hydroxyl or methyl counterparts. nih.gov The position of substituents is also critical; studies on 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide derivatives have detailed how different aryl groups and their substitution patterns affect cannabinoid receptor agonism. researchgate.net

Comparative Analysis with Established Bioactive Scaffolds and Compounds

To fully appreciate the potential of the this compound scaffold, it is essential to compare it with well-established bioactive compounds, particularly those containing its core components: isonicotinic acid and thiophene.

Comparison with Isoniazid and Other Isonicotinic Acid-Derived Analogues

Isoniazid (INH), the hydrazide of isonicotinic acid, is a cornerstone of tuberculosis treatment. nih.gov Numerous derivatives have been synthesized to improve its efficacy, especially against drug-resistant strains. nih.gov

A key challenge with INH is resistance, often arising from mutations in the katG gene, which is responsible for activating the prodrug. Research on INH derivatives has shown that modifications to the hydrazide group can yield compounds with activity against INH-resistant strains. nih.gov For example, some isonicotinoyl hydrazones show enhanced activity against M. tuberculosis strains with the S315T mutation in katG. frontiersin.org

Compared to INH, derivatives that incorporate additional cyclic moieties, such as the thiophene ring in this compound, often exhibit increased lipophilicity. This can lead to improved cell permeability and stronger binding to plasma proteins like human serum albumin, potentially affecting the compound's pharmacokinetic profile. nih.govfrontiersin.org The table below presents a comparison of the antitubercular activity of various isonicotinic acid derivatives.

| Compound | Modification | Target Organism | Reported Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| Isoniazid (INH) | Parent Drug | M. tuberculosis H37Rv | ~0.01 - 0.2 | nih.gov |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Hydrazone derivative | M. tuberculosis H37Rv | <0.2 | nih.gov |

| N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide | Schiff base derivative | M. tuberculosis H37Rv | 4 | brieflands.com |

| Nitro-nicotinic derivative (11d) | Nitro-substituted nicotinic acid derivative | M. tuberculosis H37Rv | 1.2 | semanticscholar.org |

Comparison with Other Thiophene-Containing Bioactive Frameworks

The thiophene ring is a "privileged" structure in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications. orientjchem.orgmdpi.com Its presence in a molecule can confer a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. encyclopedia.pubmdpi.comresearchgate.net

Many thiophene-based compounds exhibit potent antimicrobial properties. nih.govresearchgate.net For instance, certain thiophene derivatives have demonstrated significant activity against drug-resistant Gram-negative bacteria by increasing membrane permeabilization. frontiersin.org This is a different mechanism from the mycolic acid synthesis inhibition associated with isoniazid, suggesting that a hybrid molecule like this compound could potentially exhibit a dual or broader spectrum of action.

In the realm of anti-inflammatory drugs, compounds like Tinoridine and Tiaprofenic acid are well-known thiophene derivatives. mdpi.com The thiophene moiety is often a key component for interaction with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The table below highlights the diverse bioactivities of various thiophene-containing scaffolds.

| Thiophene-Containing Scaffold | Reported Biological Activity | Example or Finding | Reference |

|---|---|---|---|

| Thiophene-2-carboxamides | Antibacterial, Antioxidant | Amino-substituted derivatives show higher potency. | nih.gov |

| Thiophene-substituted heterocycles | Antimicrobial | Active against drug-resistant Gram-negative bacteria. | frontiersin.org |

| 2-(Thiophen-2-yl)-1H-indoles | Anti-HIV | Potent inhibitors of HIV-1 reverse transcriptase. | nih.gov |

| Thieno[2,3-d]pyrimidines | Anticancer | Show cytotoxic activity against various cancer cell lines. | |

| 2-Anilino-thiophene-3-carboxylic acid esters | Anti-inflammatory | Activity is modulated by electronic properties. | nih.gov |

The combination of the isonicotinic acid core, with its well-documented role in antitubercular chemistry, and the versatile thiophene ring, known for its broad spectrum of bioactivity, makes this compound and its derivatives a compelling area for further research and development in medicinal chemistry.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to predict the molecular properties of thiophene-containing compounds.

The electronic properties of a molecule are crucial in determining its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com

For thiophene-based compounds, DFT calculations have been used to determine the energies of the HOMO and LUMO, and consequently the energy gap. These calculations reveal that the distribution of these frontier orbitals is typically across the π-conjugated backbone of the molecules. derpharmachemica.com The HOMO often shows bonding character within individual rings and anti-bonding character between adjacent fragments. derpharmachemica.com The specific energies of the HOMO, LUMO, and the resulting energy gap can be influenced by the presence and nature of substituent groups on the thiophene (B33073) and isonicotinic acid rings. researchgate.net For instance, studies on similar thiophene derivatives have shown HOMO-LUMO gaps in the range of 4.30 to 5.07 eV. researchgate.net A smaller energy gap generally indicates a molecule that is more easily excited. schrodinger.com

Table 1: Representative Frontier Orbital Energies for Thiophene Derivatives (eV)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole-thiophene amides | Varied | Varied | 4.30 - 4.98 |

| Thienopyrazine-based dyes | -5.127 to -4.983 | -3.189 to -3.052 | 1.858 - 1.959 |

This interactive table provides a glimpse into the typical frontier orbital energy ranges for related chemical structures, offering a comparative context for the electronic properties of 2-(thiophen-2-yl)isonicotinic acid.

DFT calculations are also instrumental in predicting the spectroscopic signatures of molecules. For instance, theoretical calculations can help in the assignment of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds. researchgate.net

In the context of UV-Vis spectroscopy, the HOMO-LUMO gap calculated by DFT methods can be correlated with the lowest energy electronic transition observed in the spectrum. schrodinger.com This allows for a theoretical understanding of the wavelengths of light a compound is likely to absorb. schrodinger.com

Understanding the three-dimensional structure of a molecule is fundamental to understanding its function. DFT calculations can be used to perform geometrical optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This provides a detailed picture of bond lengths, bond angles, and dihedral angles.

Conformational analysis, a key aspect of geometrical optimization, explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the relative orientation of the thiophene and pyridine (B92270) rings is of particular interest. The dihedral angle between these two rings has been determined for a related compound, (E)-N′-[1-(thiophen-2-yl)ethylidene]isonicotinohydrazide, to be 46.70 (9)°. researchgate.net Computational studies can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule might interact with a binding site on a protein. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as this compound, might bind to a protein target.

Molecular docking studies have been employed to investigate the binding of various thiophene-containing compounds to the active sites of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs. mdpi.com

The docking process involves placing the ligand into the binding site of the protein and evaluating the different possible binding poses. The results of these simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. mdpi.com For example, in the case of COX-2 inhibitors, key interactions often involve residues like Arg120, Tyr355, and Ser530. mdpi.com The ability of a molecule to form these interactions is a strong indicator of its potential inhibitory activity.

A crucial output of molecular docking is the estimation of the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. This is typically expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. nih.gov Scoring functions are used to rank different binding poses and to compare the potential of different ligands to bind to the same target. nih.gov

For instance, in studies of potential COX-2 inhibitors, the docking scores of novel compounds are often compared to those of known inhibitors like celecoxib. researchgate.net This provides a benchmark for assessing the potential efficacy of the new molecules. The binding affinity is influenced by a combination of factors, including the shape complementarity between the ligand and the binding site, as well as the electrostatic and van der Waals interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their therapeutic potential and in guiding the synthesis of new derivatives with enhanced efficacy.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a systematic process that begins with the compilation of a dataset of compounds with known biological activities. In the context of this compound derivatives, this would involve synthesizing a series of analogs and evaluating their activity against a specific biological target.

The process of model development typically involves several key steps:

Data Set Preparation: A crucial initial step is the curation of a dataset containing a series of thiophene-isonicotinic acid analogs and their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition). This dataset is then divided into a training set, used for model generation, and a test set, for external validation of the model's predictive power.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide array of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Using the training set, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to establish a mathematical equation that links the molecular descriptors to the biological activity. For instance, a study on thiophene derivatives utilized MLR to build their QSAR model. nih.gov

Model Validation: The robustness and predictive capability of the generated QSAR model are rigorously assessed. Internal validation techniques like leave-one-out cross-validation (Q²) are often used. nih.gov The model's true predictive power is then evaluated using the external test set, by comparing the predicted activity values against the experimentally determined ones (R²pred).

A hypothetical QSAR model for a series of this compound derivatives might be represented by an equation like:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(ASA_H)

Where:

log(1/IC₅₀) is the biological activity.

logP represents the lipophilicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

ASA_H is the solvent-accessible surface area of hydrophobic atoms.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

Interactive Data Table: Hypothetical Training and Test Set for a QSAR Study

| Compound | logP | LUMO (eV) | ASA_H (Ų) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| Training Set | |||||

| Derivative 1 | 2.1 | -1.5 | 150 | 10.5 | 10.2 |

| Derivative 2 | 2.5 | -1.3 | 165 | 8.2 | 8.5 |

| Derivative 3 | 1.8 | -1.8 | 140 | 15.1 | 14.8 |

| ... | ... | ... | ... | ... | ... |

| Test Set | |||||

| Derivative A | 2.3 | -1.4 | 155 | 9.1 | 9.3 |

| Derivative B | 2.8 | -1.1 | 170 | 6.5 | 6.8 |

Identification of Key Molecular Descriptors Correlating with Activity

A primary outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. This provides invaluable insights into the mechanism of action and the structural features that are crucial for potency. For compounds structurally related to this compound, several types of descriptors have been shown to be important.

Key Molecular Descriptors:

Electronic Descriptors: These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment, are often critical. For a series of thiophene analogs with anti-inflammatory activity, electronic properties like ELUMO and dipole moment were found to play a dominant role. nih.gov These descriptors relate to the molecule's ability to participate in electronic interactions with the biological target.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule. It often correlates with the ability of a compound to cross cell membranes and reach its target.

Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices. They can be crucial for ensuring a proper fit of the molecule within the binding site of a receptor or enzyme.

3D Descriptors: In some QSAR studies, 3D descriptors that account for the three-dimensional arrangement of atoms are important for predicting activity. nih.gov

The identification of these key descriptors allows medicinal chemists to rationally design new derivatives of this compound with optimized properties. For example, if a QSAR model indicates that a lower LUMO energy is correlated with higher activity, chemists can focus on introducing electron-withdrawing groups to the molecular scaffold.

Interactive Data Table: Key Molecular Descriptors and Their Potential Impact on Activity

| Descriptor Class | Specific Descriptor | Potential Impact on Biological Activity | Rationale |

| Electronic | LUMO Energy | Lower values may increase activity. | Relates to the molecule's ability to accept electrons in interactions. nih.gov |

| Dipole Moment | An optimal value may be necessary for activity. | Influences the orientation of the molecule in a binding pocket. nih.gov | |

| Hydrophobic | logP | An optimal range is often required. | Affects membrane permeability and solubility. |

| Topological | Wiener Index | May correlate with molecular compactness and binding. | Describes the overall shape and branching of the molecule. |

By leveraging the insights gained from QSAR studies, the process of drug discovery and development for this class of compounds can be significantly accelerated, leading to the more rapid identification of potent and selective therapeutic agents.

Future Research Directions and Translational Perspectives

Exploration of Novel and Efficient Synthetic Pathways for Diversification

The future development of derivatives based on the 2-(thiophen-2-yl)isonicotinic acid scaffold hinges on the exploration of novel and efficient synthetic methodologies. Current approaches often involve the coupling of pre-functionalized thiophene (B33073) and pyridine (B92270) rings. Future research will likely focus on more convergent and atom-economical strategies.

Drawing inspiration from the synthesis of related N-(thiophen-2-yl) nicotinamide (B372718) derivatives, future work could explore variations in coupling reagents and catalysts to broaden the scope of accessible structures. nih.govresearchgate.net For instance, the use of different activating agents for the carboxylic acid group of isonicotinic acid could lead to the formation of a wider range of amides, esters, and other functional groups.

| Synthetic Strategy | Description | Potential Advantages |

| C-H Activation | Direct coupling of thiophene and pyridine C-H bonds. | Fewer synthetic steps, reduced waste, increased efficiency. |

| Tandem Reactions | Multiple bond-forming steps in a single pot. | Streamlined synthesis, time and resource efficient. |

| Catalyst Development | Exploration of new catalysts for cross-coupling reactions. | Improved yields, broader substrate scope, milder reaction conditions. |

| Flow Chemistry | Continuous production of derivatives in a flow reactor. | Enhanced safety, scalability, and process control. |

Scaffold Diversification and Library Synthesis for High-Throughput Screening

The this compound core is an ideal starting point for scaffold diversification and the creation of compound libraries for high-throughput screening (HTS). nih.govrsc.org The inherent reactivity of both the thiophene and isonicotinic acid rings allows for the introduction of a wide array of substituents at multiple positions.

Future efforts will likely focus on systematically modifying the scaffold to explore a larger chemical space. This can be achieved by:

Substitution on the thiophene ring: Introducing various functional groups (e.g., halogens, alkyl, aryl, nitro groups) at the 3-, 4-, and 5-positions of the thiophene ring.

Modification of the isonicotinic acid moiety: Converting the carboxylic acid to amides, esters, or other bioisosteres. The pyridine nitrogen also offers a site for quaternization or N-oxide formation.

Varying the linkage: While the parent compound has a direct bond between the thiophene and pyridine rings, introducing linkers such as methylene (B1212753), carbonyl, or amine groups could lead to novel structural classes with different conformational properties.

The generation of these diversified libraries will be instrumental in identifying novel hit compounds against a wide range of biological targets through HTS campaigns. nih.govrsc.org The development of a robust HTS pipeline is a central requirement for screening large compound libraries in a highly parallel fashion. nih.gov

Advanced Mechanistic Studies on Biological Targets and Pathway Elucidation

While preliminary studies on related structures have shown promise, a deeper understanding of the molecular mechanisms of action of this compound derivatives is crucial for their rational design and development. Future research should focus on identifying and validating their biological targets and elucidating the downstream cellular pathways they modulate.

For instance, given the fungicidal activity of related N-(thiophen-2-yl) nicotinamide derivatives against pathogens like Pseudoperonospora cubensis, advanced mechanistic studies could involve: nih.gov

Target deconvolution: Using techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches to identify the specific fungal proteins that these compounds bind to.

Enzymatic assays: To determine if the compounds act as inhibitors of key enzymes in fungal metabolic or signaling pathways.

Transcriptomic and proteomic analyses: To understand the global changes in gene and protein expression in response to compound treatment.

Furthermore, theoretical studies, such as quantum mechanical calculations, can provide insights into the binding modes and reaction mechanisms of these compounds with their biological targets, aiding in the design of more potent and selective molecules. rsc.org

| Compound Derivative | EC₅₀ (mg/L) vs. P. cubensis | Reference Fungicide | EC₅₀ (mg/L) |

| Compound 4a | 4.69 | Diflumetorim | 21.44 |

| Compound 4f | 1.96 | Flumorph | 7.55 |

| Data from a study on N-(thiophen-2-yl) nicotinamide derivatives, which are structurally related to this compound. nih.gov |

Development of Chemical Biology Tools and Probes Based on the Scaffold

The this compound scaffold can be leveraged for the development of sophisticated chemical biology tools and probes to investigate complex biological processes. nih.gov By incorporating specific functionalities, derivatives can be designed to report on the activity of enzymes, visualize cellular components, or identify protein-protein interactions.

Future directions in this area include:

Activity-based probes (ABPs): These probes typically contain a reactive group ("warhead") that forms a covalent bond with the active site of a target enzyme. nih.gov The this compound scaffold could be appended with a suitable warhead to target specific classes of enzymes, such as hydrolases or transferases.